4-Nitrotoluene

描述

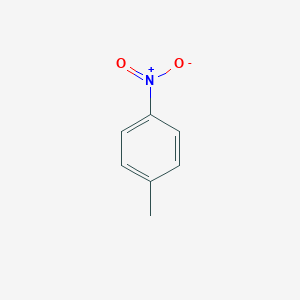

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2, Array | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023792 | |

| Record name | 4-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor. | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04% | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12 | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72 | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid | |

CAS No. |

99-99-0 | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88IMG14EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene, p-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XT32BC48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

4-nitrotoluene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrotoluene (p-nitrotoluene), a pivotal chemical intermediate in various industrial and research applications, including the synthesis of pharmaceuticals, dyes, and agricultural chemicals. This document details its chemical structure, physicochemical properties, synthesis protocols, key reactions, and safety information.

Chemical Structure and Identification

This compound, with the chemical formula C₇H₇NO₂, is an aromatic organic compound.[1][2][3] Its structure consists of a toluene molecule substituted with a nitro group (NO₂) at the para (4-) position of the benzene ring.[2][4]

Molecular Structure:

-

CAS Number: 99-99-0[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-Methyl-4-nitrobenzene[1][2] |

| Other Names | p-nitrotoluene, p-mononitrotoluene, p-methylnitrobenzene[1] |

| CAS Number | 99-99-0[1] |

| PubChem CID | 7473[1] |

| EC Number | 202-808-0 |

| UNII | E88IMG14EX[1] |

| InChI | InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3[1][3] |

| SMILES | Cc1ccc(cc1)--INVALID-LINK--=O |

Physicochemical Properties

This compound is a pale yellow crystalline solid with a weak, aromatic odor.[1][2][6] It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene.[2][7]

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Crystalline solid[1] |

| Appearance | Pale yellow crystals[1][2][6] |

| Odor | Weak, aromatic[1][2][6] |

| Molecular Formula | C₇H₇NO₂[1][2] |

| Molar Mass | 137.138 g·mol⁻¹[1] |

| Melting Point | 51.63 °C (124.93 °F; 324.78 K)[1] |

| Boiling Point | 238.3 °C (460.9 °F; 511.4 K)[1] |

| Density | 1.1038 g·cm⁻³ (at 75 °C)[1] |

| Solubility in water | 0.04% (at 20°C)[1] |

| Vapor Pressure | 0.1 mmHg (at 20°C)[1] |

| Flash Point | 106 °C (223 °F; 379 K)[1] |

| Autoignition Temperature | 390 °C (734 °F)[8] |

| Explosive Limits | 1.6%–?[1] |

| log Kow | 2.37[2] |

Synthesis and Purification

The primary method for the industrial production of this compound is the nitration of toluene. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, predominantly the ortho- and para-isomers.

This protocol outlines a laboratory-scale synthesis of nitrotoluene isomers.

Materials:

-

Toluene (freshly distilled)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-salt bath

-

Separating funnel

-

Cyclohexane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrating Acid: In a flask, slowly add concentrated sulfuric acid to ice-cold concentrated nitric acid under constant cooling and shaking. The typical mixture used is 20% nitric acid, 60% sulfuric acid, and 20% water.[9] Cool the resulting nitrating acid to -5 °C using an ice-salt bath.[10]

-

Nitration Reaction: Charge a three-neck flask equipped with a stirrer, thermometer, and dropping funnel with toluene. Cool the toluene to -10 °C.[10] Add the cold nitrating acid dropwise to the toluene while maintaining the internal temperature below 5 °C.[10] The molar ratio of toluene to nitric acid should be slightly above 1.[9]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.[10]

-

Work-up: Pour the reaction mixture onto ice.[10] Transfer the mixture to a separating funnel and extract the product with cyclohexane.[10]

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and again with water.[10]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The crude product is an oily residue containing a mixture of nitrotoluene isomers.[10]

Purification: The separation of the p-nitrotoluene isomer from the ortho- and meta-isomers is typically achieved by fractional distillation and crystallization.[11][12] Due to its higher melting point, p-nitrotoluene can be selectively crystallized from the mixture by cooling.[9][12]

Logical Workflow for Synthesis and Purification:

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is influenced by the electron-withdrawing nitro group and the electron-donating methyl group. It undergoes reactions typical of nitroaromatic compounds and substituted toluenes.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form p-toluidine (4-aminotoluene). This is a crucial step in the synthesis of many dyes and pharmaceuticals.[1][11] Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Fe/HCl or Sn/HCl).[13]

-

Oxidation of the Methyl Group: The methyl group can be oxidized to various functional groups depending on the reaction conditions.

-

Halogenation: Bromination of this compound can lead to the formation of 4-nitrobenzyl bromide.[1]

-

Sulfonation: Sulfonation yields this compound-2-sulfonic acid, an important intermediate for stilbene dyes and fluorescent whitening agents.[1][11]

Reaction Pathways of this compound:

Caption: A diagram illustrating the major chemical transformations of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of organic compounds.[15]

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[5][11] The conversion to p-toluidine is a common starting point for the elaboration of more complex drug molecules.[15]

-

Dye and Pigment Industry: It is a key building block for the production of azo and sulfur dyes.[1][11][15] Its derivatives, such as this compound-2-sulfonic acid, are used to create stilbene-based fluorescent whitening agents.[1][11]

-

Agrochemicals: this compound is used in the manufacture of certain pesticides and herbicides.[11][15]

-

Other Industrial Uses: It is also an intermediate in the production of rubber chemicals and materials like toluene diisocyanate (TDI), a component of polyurethanes.[11][15]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. Typical shifts (in CDCl₃) are approximately 8.1 ppm (d, 2H, aromatic protons ortho to NO₂), 7.3 ppm (d, 2H, aromatic protons meta to NO₂), and 2.5 ppm (s, 3H, methyl protons).[16] |

| ¹³C NMR | Resonances for the seven carbon atoms, with distinct chemical shifts for the methyl carbon, the aromatic carbons, and the carbon bearing the nitro group. |

| FTIR | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1520 cm⁻¹ and 1345 cm⁻¹), C-H stretching of the methyl group and aromatic ring, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of this compound. |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.

Table 4: Crystallographic Information

| Parameter | Value |

| Crystal System | Orthorhombic[17] |

| Space Group | Pcab[17] |

| Cell Dimensions | a = 6.43 Å, b = 14.07 Å, c = 15.66 Å[17] |

| Z | 8[17] |

Safety and Toxicology

This compound is a toxic substance and should be handled with appropriate safety precautions.

Table 5: Toxicological Data

| Parameter | Value |

| LD₅₀ (oral, rat) | 1330 - 2144 mg/kg[1][18] |

| LD₅₀ (oral, mouse) | 1231 mg/kg[1] |

| LD₅₀ (dermal, rabbit) | >20,000 mg/kg[18] |

| LC₅₀ (inhalation, rat) | > 851 mg/m³ (4h)[18] |

| Main Hazards | Moderately toxic.[1] Can be absorbed through the skin.[7] Inhalation of vapor can be toxic.[7] |

| Health Effects | May cause methemoglobinemia, cyanosis, and effects on the blood, liver, and testes.[18][19] |

| Environmental Hazards | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[7][20] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[8][19] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and sulfuric acid.[6][19] Keep container tightly closed.[20]

This guide provides a detailed technical overview of this compound for professionals in research and development. The information compiled herein is intended to support a comprehensive understanding of its properties, synthesis, and applications, while emphasizing safe handling practices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CHEBI:35227) [ebi.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 99-99-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. dwsim.fossee.in [dwsim.fossee.in]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. 2-Nitrotoluene, 3-Nitrotoluene and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. US1836212A - Purification of p-nitro-toluene - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. allen.in [allen.in]

- 15. innospk.com [innospk.com]

- 16. This compound(99-99-0) 1H NMR spectrum [chemicalbook.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 19. echemi.com [echemi.com]

- 20. lobachemie.com [lobachemie.com]

Core Chemical and Physical Properties

An In-depth Technical Guide to 4-Nitrotoluene (CAS 99-99-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (p-nitrotoluene), a significant chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and purification, toxicological profile, and its role in various biological and chemical pathways.

This compound, with the chemical formula C₇H₇NO₂, is a pale yellow crystalline solid at room temperature.[1][2] It is one of three isomers of nitrotoluene and is characterized by a nitro group attached to a toluene ring.[1][2] It possesses a weak, aromatic, or bitter almond-like odor.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-Methyl-4-nitrobenzene | [1] |

| CAS Number | 99-99-0 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molar Mass | 137.138 g·mol⁻¹ | [1] |

| Appearance | Pale yellow crystalline solid | [1][2][5] |

| Melting Point | 51-54 °C (124-129 °F) | [6][7] |

| Boiling Point | 238.3 °C (460.9 °F) at 760 mmHg | [1] |

| Density | 1.1038 g/cm³ (at 75 °C)[1]; 1.392 g/mL (at 25 °C)[8] | [1][8] |

| Vapor Pressure | 0.1 mmHg (at 20 °C)[1]; 5 mmHg (at 85 °C) | [1] |

| Flash Point | 106 °C (223 °F) - closed cup | [1][6] |

| Autoignition Temp. | 450 °C (842 °F) | [9][10] |

| Explosive Limits | 1.6% (Lower) | [1][9] |

| log Kow (Octanol/Water) | 2.37 | [3][11] |

| Henry's Law Constant | 5.63 x 10⁻⁶ atm·m³/mol (at 25 °C) | [3] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| Water | 0.35 g/L (at 20 °C)[2][12]; 442 mg/L (at 30 °C)[3] | [2][3][12] |

| Organic Solvents | Soluble in alcohol, ether, benzene, chloroform, acetone, carbon tetrachloride, pyridine, and toluene.[3][13] | [3][13] |

Synthesis and Purification Protocols

Experimental Protocol: Synthesis via Nitration of Toluene

The industrial production of this compound is achieved through the nitration of toluene, which yields a mixture of ortho, meta, and para isomers.[8][14]

Methodology:

-

Reactor Setup: A suitable nitration reactor is charged with toluene.

-

Cooling: The toluene is cooled to a temperature below 25°C.

-

Mixed Acid Addition: A pre-mixed acid solution (typically comprising nitric acid (25-30%), sulfuric acid (55-58%), and water (20-21%)) is slowly added to the cooled toluene.[8]

-

Temperature Control: The reaction is exothermic. The temperature must be carefully controlled and maintained to not exceed 50°C to minimize the formation of dinitrotoluene byproducts.[8]

-

Reaction: The mixture is stirred continuously for 1-2 hours until the reaction is complete.[8]

-

Phase Separation: After the reaction, stirring is stopped, and the mixture is allowed to stand for approximately 6 hours. The denser acid layer settles at the bottom, and the upper organic layer, containing the crude nitrotoluene isomer mixture, is separated.[8]

-

Washing: The crude product is washed sequentially with water and an alkali solution (e.g., dilute sodium carbonate) to neutralize and remove residual acids.[8]

Experimental Protocol: Isomer Separation and Purification

The crude product from the nitration reaction is a mixture of isomers. The separation of this compound relies on the differences in their physical properties.

Methodology:

-

Initial Distillation: The crude isomer mixture is subjected to vacuum distillation. The more volatile o-nitrotoluene is the primary component of the initial distillate and is thus separated.[8]

-

Fractional Distillation: The residual mixture, now enriched in p-nitrotoluene and m-nitrotoluene, undergoes further vacuum distillation.[8]

-

Crystallization: The fraction containing a high concentration of p-nitrotoluene is cooled. Due to its higher melting point compared to the meta isomer, this compound crystallizes out of the solution.[8]

-

Isolation: The crystallized this compound is isolated by filtration or centrifugation. The remaining mother liquor is enriched in m-nitrotoluene.[8]

-

Drying: The purified this compound crystals are dried in a vacuum desiccator over a drying agent like sulfuric acid.[12]

Applications in Synthesis

This compound is a crucial intermediate in the chemical industry, primarily used in the synthesis of dyes, pesticides, pharmaceuticals, and rubber chemicals.[2][8][14]

-

Dye Production: It is a precursor for p-toluidine (via hydrogenation) and this compound-2-sulfonic acid.[1][14] The latter is essential for producing stilbene derivatives used as fluorescent whitening agents and dyes.[1][2]

-

Polymer Industry: It is used in the synthesis of toluene diisocyanate (TDI), a key monomer for polyurethane foams.[2]

-

Agrochemicals: It serves as an intermediate in the production of herbicides such as Chlorotoluron.[2]

-

Other Chemicals: It can be oxidized to produce 4-nitrobenzoic acid or halogenated to form 4-nitrobenzyl bromide, both valuable reagents in organic synthesis.[1][2]

Toxicological and Safety Data

This compound is classified as toxic and poses health risks upon exposure.[12][15] Absorption through the skin, inhalation, or ingestion can lead to the formation of methemoglobin, which impairs oxygen transport in the blood, causing cyanosis.[15][16]

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 1960 mg/kg | [4][15] |

| LD₅₀ | Mouse | Oral | 1231 mg/kg | [1] |

| LD₅₀ | Rabbit | Oral | 1450 mg/kg | [1] |

| LD₅₀ | Rat | Dermal | > 16,000 mg/kg | [15] |

| LC₅₀ | Rat | Inhalation | 975 mg/m³ | [15] |

| LCLo | Rat | Inhalation | 4 ppm (1 h) | [15] |

Table 4: Occupational Exposure Limits

| Organization | Limit | Value | Source(s) |

| NIOSH | REL (TWA) | 2 ppm (11 mg/m³) [skin] | [1][5] |

| NIOSH | IDLH | 200 ppm | [1][5] |

| OSHA | PEL (TWA) | 5 ppm (30 mg/m³) [skin] | [1][5] |

Handling and Storage: this compound should be handled with appropriate personal protective equipment, including gloves and eye protection.[16] It should be stored in a cool, well-ventilated area away from heat sources, strong oxidizing agents, reducing agents, and sulfuric acid, with which it can react violently.[2][5][12]

Visualized Pathways and Workflows

Synthesis Pathway of this compound

Caption: Synthesis of this compound via nitration of toluene.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for this compound synthesis and purification.

Bacterial Degradation Pathway

Certain bacteria can utilize this compound as a source of carbon and nitrogen. The degradation pathway in Pseudomonas sp. strain 4NT involves an initial oxidation of the methyl group.[17][18]

Caption: Metabolic pathway of this compound in Pseudomonas sp. 4NT.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | 99-99-0 [chemicalbook.com]

- 6. 99-99-0 CAS | this compound | Laboratory Chemicals | Article No. 05037 [lobachemie.com]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound; p-nitrotoluene [m.csnvchem.com]

- 9. fishersci.com [fishersci.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. This compound CAS#99-99-0 Factory_Manufacturer_Supplier - Shenzhou Zhonggong New Material Technology (Shandong)Co.Ltd [szzgchem.com]

- 12. This compound CAS#: 99-99-0 [m.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 2-Nitrotoluene, 3-Nitrotoluene and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. chembk.com [chembk.com]

- 17. Biodegradation of this compound by Pseudomonas sp. strain 4NT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Solubility of 4-Nitrotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-nitrotoluene in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields where this compound is used as an intermediate or starting material. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents is a critical parameter for its application in synthesis, purification, and formulation. The following table summarizes the available quantitative solubility data. It is important to note that solubility is temperature-dependent, and this relationship is highlighted where data is available.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.35 g/L[1] |

| 20 | 0.04%[2] | |

| 95% Ethanol | 20.5 | 50-100 mg/mL[3] |

| Acetone | 20.5 | ≥ 100 mg/mL[3] |

| Benzene | - | Soluble[4][5][6] |

| Chloroform | - | Soluble[5] |

| Diethyl Ether | - | Soluble[4][5][6] |

| Carbon Tetrachloride | - | Very Soluble[5] |

| Pyridine | - | Very Soluble[5] |

| Toluene | - | Very Soluble[5] |

| Carbon Disulfide | - | Very Soluble[5] |

Note: The designation "Soluble" or "Very Soluble" indicates a qualitative assessment, and quantitative data was not available in the cited sources. Further experimental determination is recommended for precise measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[7] This protocol also incorporates modern analytical techniques for accurate concentration measurement.

Materials and Equipment

-

Solute: this compound (high purity, >99%)

-

Solvents: A range of organic solvents of analytical grade.

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8][9][10][11]

-

Procedure

a. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period to allow for equilibration. A preliminary study should be conducted to determine the time required to reach equilibrium by analyzing samples at different time intervals (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

b. Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to minimize temperature changes.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

c. Concentration Analysis (using HPLC):

-

Method Development: A reverse-phase HPLC method is suitable for the analysis of this compound.[8][9] A C18 column is commonly used with a mobile phase consisting of an acetonitrile/water or methanol/water mixture.[11] The UV detector should be set to a wavelength where this compound exhibits strong absorbance (e.g., around 220 nm).[11]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 g of solvent, mol/L, or mole fraction.

d. Concentration Analysis (using UV-Vis Spectrophotometry):

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across a range of UV-visible wavelengths to determine the λmax.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax to construct a calibration curve (absorbance vs. concentration), ensuring it adheres to the Beer-Lambert law.[12][13]

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the solubility in the original saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen – 1 Introduction [www2.mst.dk]

- 4. This compound [chembk.com]

- 5. This compound | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s4science.at [s4science.at]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. repligen.com [repligen.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Toluene Nitration

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism for the nitration of toluene. It covers the core mechanistic steps, reaction kinetics, regioselectivity, and detailed experimental protocols.

Core Mechanism of Toluene Nitration

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis.[1] The reaction proceeds through a well-established three-step mechanism involving the generation of a potent electrophile, its attack on the electron-rich aromatic ring, and subsequent re-aromatization of the ring.

Step 1: Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[2][3] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2] The sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium forward.[1][3]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[4] This step is the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring.[5] The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[2][5]

The methyl group (-CH₃) on the toluene ring is an activating group, meaning it increases the rate of reaction compared to benzene.[2][6] Toluene reacts approximately 25 times faster than benzene in nitration reactions.[1][3] The methyl group donates electron density to the ring primarily through an inductive effect, stabilizing the positively charged sigma complex.

This electron-donating nature also directs the incoming electrophile to specific positions. The attack can occur at the ortho, meta, or para positions relative to the methyl group:

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para positions, one of the resulting resonance structures is a tertiary carbocation. This structure is particularly stable because the positive charge is adjacent to the electron-donating methyl group. This enhanced stability lowers the activation energy for ortho and para substitution.

-

Meta Attack: Attack at the meta position results in a sigma complex where the positive charge is never located on the carbon atom bearing the methyl group. Consequently, the intermediate is less stabilized compared to the intermediates formed from ortho or para attack.

Because the transition states leading to the ortho and para intermediates are lower in energy, these products are formed preferentially.[7] Therefore, the methyl group is known as an ortho, para-director.[2][5]

Step 3: Deprotonation and Re-aromatization

In the final, rapid step, a weak base (such as water or the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom that formed the bond with the nitronium ion.[2][4] This process restores the aromatic π-system, yielding the final nitrotoluene products.[8]

Quantitative Data: Kinetics and Regioselectivity

The nitration of toluene is a well-studied reaction, providing a wealth of quantitative data on its kinetics and product distribution. The reaction is characterized by its fast rate and high exothermicity.[9]

Reaction Kinetics

Accurate kinetic studies are crucial for controlling the reaction and designing safe industrial processes.[9] Due to the rapid and exothermic nature of the reaction, careful control of temperature is essential to prevent side reactions and ensure safety. The activation energy for the overall nitration of toluene has been determined to be 28.00 kJ/mol.[9]

| Kinetic Parameter | Value (kJ/mol) | Reference |

| Activation Energy (Overall) | 28.00 | [9] |

| Activation Energy (o-nitrotoluene) | 25.71 | [9] |

| Activation Energy (p-nitrotoluene) | 31.91 | [9] |

| Activation Energy (Solid Acid Catalyst) | 24.24 | [10] |

Regioselectivity and Isomer Distribution

The directing effect of the methyl group leads to a product mixture consisting mainly of ortho- and para-nitrotoluene, with only a small amount of the meta isomer.[11][12] The precise distribution can vary depending on the specific nitrating agent and reaction conditions, such as temperature.[10][12] For instance, decreasing the reaction temperature can lead to a lower proportion of the meta-isomer.[13]

| Nitrating System/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

| Conc. H₂SO₄ / HNO₃ | 57 | 5 | 38 | [11] |

| Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in Dichloromethane | 66 | 3 | 31 | [14] |

| HNO₃ in Dichloromethane (30 °C) | - | 3.8 | - | [15] |

| N₂O₅ in Dichloromethane (< -40 °C) | - | 1-1.2 | - | [13] |

| Conventional Industrial HNO₃/H₂SO₄ | - | ~4.5 | - | [13] |

The high regioselectivity, with meta substitution staying below 5%, is consistently observed across a wide range of nitrating systems, regardless of the reagent's reactivity.[12][16]

Experimental Protocols

The following is a representative laboratory-scale protocol for the mononitration of toluene. Caution should be exercised as the reaction is highly exothermic and involves concentrated, corrosive acids.

Materials and Equipment

-

Reagents: Toluene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), diethyl ether, 10% sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄), ice.

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer and stir bar, ice bath, internal thermometer, separatory funnel, beaker, rotary evaporator.

Detailed Methodology

-

Preparation of Nitrating Mixture: In a flask, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, while cooling the mixture in an ice-water bath.[1] Keep this mixture chilled.

-

Reaction Setup: Place 1.0 mL of toluene into a separate flask equipped with a magnetic stir bar and cool it in an ice bath to below 5 °C.[1][17]

-

Addition: Add the prepared nitrating mixture dropwise to the cooled, stirring toluene over a period of 5-10 minutes.[1] It is critical to monitor the internal temperature and maintain it below 15 °C to prevent dinitration and control the exothermic reaction.[18]

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 5-30 minutes to ensure the reaction goes to completion.[1][17]

-

Quenching and Separation: Pour the reaction mixture into a beaker containing approximately 10 g of crushed ice. Transfer the entire mixture to a separatory funnel. The nitrotoluene product, being denser than water but less dense than the concentrated acid layer, will form a distinct organic layer.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally another 10 mL of water.[1] These washes neutralize and remove residual acids.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate.[1] Decant or filter the dried solution and remove the solvent (if an extraction solvent like diethyl ether was used) using a rotary evaporator. The remaining oily liquid is the nitrotoluene product mixture.[17]

-

Analysis: The relative percentages of the ortho, meta, and para isomers in the product mixture can be determined using techniques such as gas chromatography (GC).[11]

References

- 1. cerritos.edu [cerritos.edu]

- 2. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 3. docsity.com [docsity.com]

- 4. google.com [google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uwosh.edu [uwosh.edu]

- 12. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]

- 15. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Theoretical Basis of Ortho-Para Direction in Toluene Nitration

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of the fundamental principles governing the regioselectivity observed in the electrophilic nitration of toluene. We will explore the electronic effects of the methyl substituent, the stability of reaction intermediates, and the mechanistic pathway that dictates the preferential formation of ortho and para isomers.

Introduction: Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone class of reactions in organic chemistry, pivotal for the functionalization of aromatic compounds.[1] The nitration of toluene, the introduction of a nitro group (-NO₂) onto the benzene ring, serves as a classic example of this mechanism. A key observation in this reaction is that substitution does not occur randomly. Instead, the incoming nitro group is predominantly directed to the ortho (position 2) and para (position 4) positions relative to the existing methyl group.[2][3]

The methyl group is known as an "activating" group because it increases the rate of reaction compared to unsubstituted benzene; toluene reacts approximately 25 times faster than benzene in nitration reactions.[4][5][6] Furthermore, the methyl group is an ortho, para-director, controlling the regiochemical outcome of the substitution.[2][3] This guide will elucidate the theoretical underpinnings of this directive effect, focusing on the stability of the reaction intermediates.

The Reaction Mechanism

The nitration of toluene proceeds via a well-established multi-step EAS mechanism.[7]

Step 1: Formation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[4][7][8] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the nitronium ion.[7] This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[2][8]

Step 3: Deprotonation and Restoration of Aromaticity In the final, rapid step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group.[7][8] This restores the aromatic π-system and yields the final nitrotoluene product.[7]

Figure 1. Logical workflow of toluene nitration.

Theoretical Basis for Ortho-Para Direction

The directing effect of the methyl group is not due to a mysterious force, but rather a direct consequence of the relative stabilities of the carbocation intermediates (sigma complexes) formed during the reaction. According to the Hammond postulate, the transition state leading to a more stable intermediate will be lower in energy, and thus the reaction pathway will be faster.[1]

The methyl group is an electron-donating group through two primary mechanisms:

-

Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity causes the methyl group to donate electron density to the ring through the sigma bond, enriching the ring.[5][9][10]

-

Hyperconjugation: This involves the overlap of the C-H σ-bonds of the methyl group with the adjacent π-system of the aromatic ring. This overlap allows for delocalization of electron density from the methyl group into the ring, further increasing its nucleophilicity.

This electron donation stabilizes the positive charge that develops in the sigma complex. However, the degree of this stabilization depends on the position of attack.

Stability of Sigma Complexes

Let's analyze the resonance structures for the sigma complexes formed from ortho, para, and meta attack.

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bonded to the methyl group.[10][11][12][13] This creates a tertiary carbocation, which is significantly stabilized by the electron-donating inductive effect and hyperconjugation of the methyl group.[6][10][13] This "extra" stable resonance contributor lowers the overall energy of the ortho and para intermediates.[6][10]

-

Meta Attack: In contrast, when attack occurs at the meta position, the positive charge is delocalized to three other carbons, but never onto the carbon bearing the methyl group.[6][10] All resonance contributors are secondary carbocations. While the methyl group still provides some stabilization via induction, it is less effective because the positive charge is never adjacent to it.[10]

Because the intermediates for ortho and para attack are more stable than the intermediate for meta attack, the activation energies for the ortho and para pathways are lower, and these reactions proceed much faster, leading to the observed product distribution.[6][10]

Figure 2. Resonance stabilization of sigma complexes.

Figure 3. Reaction energy profile for toluene nitration.

Quantitative Data

Experimental results consistently validate this theoretical model. The nitration of toluene yields a predictable ratio of isomers, with the ortho and para products dominating.

| Product Isomer | Typical Yield (%) | Notes |

| ortho-Nitrotoluene | 57 - 66% | Statistically favored (two ortho positions available), but subject to steric hindrance.[1][2][14][15] |

| para-Nitrotoluene | 31 - 38% | Less sterically hindered than the ortho position.[2][14][15] |

| meta-Nitrotoluene | 2 - 5% | Formed via the least stable carbocation intermediate.[2][6][14][15][16][17][18] |